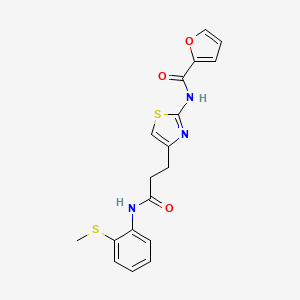

N-(4-(3-((2-(Methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups and heterocyclic rings, including a thiazole ring, a furan ring, and an amide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The compound’s structure suggests it could exhibit aromaticity, given the presence of the thiazole and furan rings. These rings could also participate in various chemical reactions .Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the amide group .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups and overall structure. For example, the presence of the amide group could allow for hydrogen bonding, influencing its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Die synthetisierten Derivate dieser Verbindung wurden auf ihre in-vitro-antimikrobielle Aktivität gegen bakterielle (grampositiv und gramnegativ) und Pilzarten getestet. Die Ergebnisse zeigen, dass bestimmte Derivate vielversprechende antimikrobielle Wirkungen aufweisen . Es ist bekannt, dass Thiazol-basierte Verbindungen die bakterielle Lipidbiosynthese stören und antibakterielle Eigenschaften aufweisen.

Antikrebs-Potenzial

Krebs ist nach wie vor eine bedeutende globale Gesundheitsherausforderung. Verbindungen wie N-(4-(3-((2-(Methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamid wurden auf ihre Antikrebsaktivität untersucht. Insbesondere wurden die Derivate d6 und d7 als in vitro hochwirksam gegen östrogenrezeptor-positive humane Brustadenokarzinom-Zellen (MCF7) befunden . Diese Ergebnisse deuten auf mögliche Anwendungen in der Krebstherapie hin.

Anti-inflammatorische Eigenschaften

Der Thiazol-Kern, ein wichtiger Bestandteil dieser Verbindung, wurde mit anti-inflammatorischen Wirkungen in Verbindung gebracht . Weitere Forschung ist zwar erforderlich, aber diese Eigenschaft könnte bei der Behandlung von Entzündungszuständen relevant sein.

Antiklapplikationen

Thiazol-Derivate haben eine antibakterielle Aktivität gezeigt, indem sie die bakterielle Lipidbiosynthese und andere Mechanismen blockieren . Die Untersuchung der spezifischen Ziele und Pfade, die von dieser Verbindung beeinflusst werden, könnte zu neuartigen antibakteriellen Mitteln führen.

Antifungale Effekte

Der Thiazol-Kern zeigt auch antifungale Eigenschaften . Das Verständnis der molekularen Wechselwirkungen zwischen dieser Verbindung und Pilzzellen könnte die Entwicklung neuer Antimykotika unterstützen.

Rationale Arzneimittelentwicklung

Molekular-Docking-Studien haben gezeigt, dass bestimmte Derivate von this compound günstige Bindungswerte innerhalb bestimmter Proteintaschen aufweisen . Diese Verbindungen könnten als Leitstrukturen für die rationale Arzneimittelentwicklung dienen, die möglicherweise ungelöste medizinische Bedürfnisse adressieren.

Zusammenfassend lässt sich sagen, dass diese Verbindung in verschiedenen Bereichen vielversprechend ist, von antimikrobiellen und Antikrebs-Forschungen bis hin zu anti-inflammatorischen und antibakteriellen Anwendungen. Forscher untersuchen weiterhin ihr Potenzial, um ihre Eigenschaften für therapeutische Zwecke zu nutzen.

Wirkmechanismus

The mode of action of these compounds can vary widely depending on their specific structures and targets. Some may inhibit specific enzymes, block receptor sites, or interfere with critical biochemical pathways . The pharmacokinetics, or ADME properties (Absorption, Distribution, Metabolism, and Excretion), can also vary widely and are critical for determining the bioavailability of the compound .

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, an antimicrobial compound might disrupt the cell wall of bacteria, while an anticancer compound might inhibit cell division .

Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability . For example, certain drugs may be less effective in acidic environments, or they may be metabolized more quickly at higher temperatures.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the furan ring may interact with proteins involved in cellular signaling pathways, modulating their activity and downstream effects . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase . These effects underscore the compound’s potential impact on cellular function and health.

Molecular Mechanism

The molecular mechanism of action of N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins . Additionally, the compound can modulate gene expression by interacting with transcription factors and chromatin-modifying enzymes . These molecular interactions provide insights into the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to reduced efficacy and potential changes in its impact on cellular processes . These temporal effects are important considerations for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function and health, such as enhanced antioxidant activity and improved metabolic regulation . At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . Additionally, it may affect metabolite levels, leading to changes in cellular energy balance and redox status . These interactions with metabolic pathways underscore the compound’s potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, such as those involving organic anion transporters . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s biological activity and efficacy.

Subcellular Localization

The subcellular localization of N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide plays a significant role in its activity and function. The compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . In the mitochondria, it may influence mitochondrial function and energy production, while in the nucleus, it can modulate gene expression and chromatin structure . These subcellular localization patterns provide insights into the compound’s diverse biological effects.

Eigenschaften

IUPAC Name |

N-[4-[3-(2-methylsulfanylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-25-15-7-3-2-5-13(15)20-16(22)9-8-12-11-26-18(19-12)21-17(23)14-6-4-10-24-14/h2-7,10-11H,8-9H2,1H3,(H,20,22)(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNQKHLHNGLFED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2586893.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586897.png)

![3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(4-methoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one](/img/structure/B2586901.png)

![7-Ethoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2586902.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2586905.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2586907.png)

![8-Chloro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2586909.png)